molecular formula C19H21FN2O2 B2432868 2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380058-33-1

2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2432868
CAS No.: 2380058-33-1
M. Wt: 328.387
InChI Key: YLLMTNDKNNCIDU-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the methylpyridine moiety. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Difluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the rest of the structure.

    Vanillin acetate: Contains a methoxyphenyl group and is used in different applications.

Uniqueness

2-{[1-(3-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its combination of a fluorophenyl group, a piperidine ring, and a methylpyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3-fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-5-2-9-18(21-14)24-13-15-6-4-10-22(12-15)19(23)16-7-3-8-17(20)11-16/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLMTNDKNNCIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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